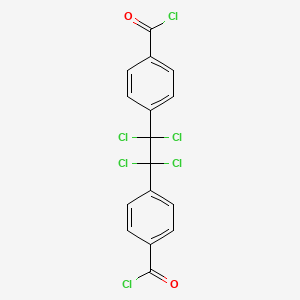
4-Trifluoromethylphenyl cyanoformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethylphenyl cyanoformate (4-TFMCF) is an organic compound that has been used in various scientific research applications. It is a cyanoformate ester, which is a derivative of cyanide and formic acid. 4-TFMCF has been used in various studies for its ability to act as a strong electrophile, its reactivity with various substrates, and its ability to form hydrogen bonds.
Scientific Research Applications
4-Trifluoromethylphenyl cyanoformate has been used in various scientific research applications. It has been used in the synthesis of various compounds, such as N-aryl-N-alkyl-2-cyanoformates, N-aryl-2-cyanoformates, and N-alkyl-2-cyanoformates. This compound has also been used in the synthesis of various heterocyclic compounds, such as 1,4-dihydropyridines, 1-alkyl-2-aryl-4-cyanoformates, and 1-alkyl-2-aryl-4-cyanoformates. In addition, this compound has been used in the synthesis of various polycyclic compounds, such as 2-aryl-3-cyanoformates, 2-alkyl-3-cyanoformates, and 2-alkyl-3-aryl-4-cyanoformates.
Mechanism of Action
4-Trifluoromethylphenyl cyanoformate is an electrophilic reagent, meaning that it is capable of reacting with nucleophilic substrates. It is believed that this compound reacts with nucleophiles via a nucleophilic substitution reaction, in which the cyanoformate group is replaced by the nucleophile. This reaction is believed to occur via a two-step mechanism, in which the cyanoformate group is first attacked by the nucleophile, followed by the release of the leaving group.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some effects on the body, as it is an electrophilic reagent. It is possible that this compound may interact with certain proteins or enzymes in the body, which could lead to changes in cell function or metabolism.
Advantages and Limitations for Lab Experiments
4-Trifluoromethylphenyl cyanoformate has several advantages for use in laboratory experiments. It is a relatively stable compound, meaning that it does not decompose easily. In addition, it is a relatively inexpensive reagent, making it an economical choice for laboratory experiments. Furthermore, it is a very reactive compound, meaning that it can be used in a variety of reactions. However, this compound also has some limitations. It is a very toxic compound, and it can be a potential health hazard if not handled properly. In addition, it is a strong acid, meaning that it can corrode certain metals or other materials.
Future Directions
There are several potential future directions for the use of 4-Trifluoromethylphenyl cyanoformate. One potential direction is to use this compound in the synthesis of other compounds, such as heterocyclic compounds and polycyclic compounds. Another potential direction is to use this compound in the synthesis of drugs or other therapeutic agents. Finally, this compound could be used in the development of new catalysts or reagents that could be used in various reactions.
Synthesis Methods
4-Trifluoromethylphenyl cyanoformate can be synthesized in a two-step process. The first step involves the reaction of trifluoromethylphenyl bromide with sodium cyanide to form 4-trifluoromethylphenyl cyanide. This reaction is carried out in an acidified solution of acetonitrile. The second step involves the reaction of the 4-trifluoromethylphenyl cyanide with formic acid to form this compound. This reaction is carried out in an aqueous solution of sodium hydroxide.
properties
IUPAC Name |
[4-(trifluoromethyl)phenyl] cyanoformate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)6-1-3-7(4-2-6)15-8(14)5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBWRUKKNBMGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC(=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)
![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)



![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)




